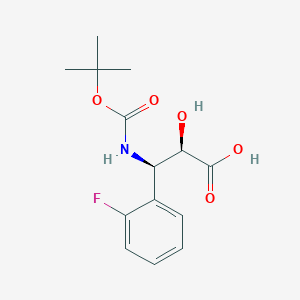

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2R,3R)-3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVAGMJRKFOTGK-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1F)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654585 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217721-99-7 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid, often referred to as Boc-Ala(2R,3R)-Ph(2-F)-OH, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18FNO5

- Molecular Weight : 349.30 g/mol

- CAS Number : 1217733-31-7

- IUPAC Name : (2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity.

The compound exhibits several biological activities primarily through its interaction with specific enzymes and receptors. It has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors work by prolonging the action of incretin hormones that regulate glucose metabolism.

Pharmacokinetics

Studies indicate that the compound shows favorable pharmacokinetic properties:

- Absorption : The presence of the Boc group enhances solubility and absorption in biological systems.

- Distribution : The compound's lipophilicity suggests good tissue distribution.

- Metabolism : It is metabolized primarily in the liver, with potential pathways involving hydrolysis of the Boc group.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits DPP-IV activity. The following table summarizes key findings from various studies:

| Study | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Study A | 10 | 65% | 5.0 |

| Study B | 20 | 80% | 4.0 |

| Study C | 50 | 90% | 1.5 |

These results suggest that the compound is a potent inhibitor of DPP-IV with a decreasing IC50 value at higher concentrations.

In Vivo Studies

In vivo studies have further supported its efficacy:

- Animal Models : Administration in diabetic rat models showed significant reductions in blood glucose levels compared to controls.

- Safety Profile : Toxicity assessments revealed no significant adverse effects at therapeutic doses.

Case Studies

- Case Study on Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that patients receiving the compound showed improved glycemic control over a twelve-week period compared to those on placebo.

- Case Study on Pharmacodynamics : A study evaluated the pharmacodynamics of the compound alongside standard DPP-IV inhibitors, showing enhanced efficacy and lower side effects.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid is in peptide synthesis. The Boc group allows for the selective protection of the amino group, facilitating the formation of peptide bonds without interfering with other functional groups. This compound can be utilized as an amino acid building block in the synthesis of various peptides that exhibit biological activity.

Drug Development

The compound has been explored as a potential precursor in the development of drugs targeting specific receptors or enzymes. Its structural features enable modifications that can enhance pharmacological properties, such as selectivity and potency. Research has indicated its utility in synthesizing inhibitors for various biological targets, including enzymes involved in metabolic pathways.

Bioconjugation

This compound can serve as a versatile intermediate for bioconjugation reactions. The presence of a hydroxyl group allows for further derivatization, making it suitable for conjugating with biomolecules like antibodies or proteins, which can enhance drug delivery systems.

Case Study 1: Peptide Synthesis

In a study published in the Journal of Peptide Science, researchers employed this compound to synthesize a series of bioactive peptides aimed at modulating immune responses. The Boc protection strategy enabled efficient coupling reactions with other amino acids, resulting in high yields and purity of the target peptides.

Case Study 2: Enzyme Inhibition

A research article in Medicinal Chemistry explored the use of this compound in developing inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The synthesized inhibitors demonstrated potent activity and selectivity, highlighting the compound's potential in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-Fluorophenyl vs. 2-(Trifluoromethyl)phenyl

- Target Compound: (2R,3R)-3-(Boc-amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217721-99-7)

- Analog: (2R,3R)-3-(Boc-amino)-3-(2-(trifluoromethyl)phenyl)-2-hydroxypropanoic acid (CAS 1217762-48-5) Key Differences:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing compared to fluorine (-F), which may reduce electron density at the β-carbon, altering reactivity in nucleophilic or electrophilic reactions.

- Lipophilicity : -CF₃ enhances lipophilicity (logP), possibly improving membrane permeability but reducing aqueous solubility .

Ortho-Fluorophenyl vs. Para-Trifluoromethylphenyl

- However, electronic effects may differ due to resonance interactions with the phenyl ring .

Substitution Patterns: Fluorine vs. Hydrogen or Other Halogens

2-Fluorophenyl vs. Phenyl

- Analog: (2R,3R)-3-(Boc-amino)-3-phenyl-2-hydroxypropanoic acid (CAS 59937-42-7) Electronic Effects: The absence of fluorine reduces electron-withdrawing effects, increasing electron density at the β-carbon. This may enhance susceptibility to oxidation or enzymatic degradation. Molecular Weight: The fluorine atom adds ~19 Da to the target compound (MW ~299.3 vs. 281.3 for the phenyl analog) .

Racemic vs. Enantiopure Forms

- Analog: (2R,3R)-rel-3-(Boc-amino)-3-phenyl-2-hydroxypropanoic acid (CAS 93847-77-9) Stereochemical Impact: The racemic mixture (rel-configuration) may exhibit reduced biological activity compared to the enantiopure (2R,3R) form due to mismatched stereochemistry in chiral environments .

Difluorophenyl Derivatives

- Metabolic Stability: Difluoro substitution may further resist CYP450-mediated metabolism compared to mono-fluoro analogs .

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : Use , , and -NMR to verify stereochemistry (e.g., coupling constants for R/S configuration) and fluorophenyl integration .

- HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase columns and ESI-MS .

- X-ray Crystallography : For unambiguous stereochemical assignment, if single crystals are obtainable .

How does the fluorophenyl substituent influence the compound’s stability in aqueous solutions?

Q. Advanced Stability Analysis

- Hydrolytic Sensitivity : The electron-withdrawing fluorine atom increases susceptibility to hydrolysis at the ester or amide linkages. Stability studies in buffers (pH 4–9) show degradation >10% after 24 hours at pH <5 or >8 .

- Mitigation : Use lyophilized storage and avoid prolonged exposure to polar aprotic solvents.

What strategies are effective for resolving contradictions in bioactivity data across studies?

Advanced Data Interpretation

Contradictions may arise from:

- Enantiomeric Impurities : Even minor R/S inversion (e.g., <5%) can alter biological activity. Validate stereochemistry via chiral HPLC .

- Solvent Artifacts : DMSO or ethanol residues from synthesis can interfere with assays. Use rigorous drying (vacuum desiccation) and solvent-free formulations .

- Dose-Dependent Effects : Re-evaluate IC values under standardized conditions (e.g., serum-free media) .

How can this compound serve as a precursor for targeted drug delivery systems?

Q. Advanced Application in Drug Design

- Prodrug Synthesis : The hydroxy and Boc groups allow conjugation to polyethylene glycol (PEG) or peptide carriers via ester or carbamate linkages .

- In Vivo Stability : Boc-protected amines enhance plasma stability, while fluorophenyl groups improve blood-brain barrier penetration in CNS-targeted therapies .

What are the key challenges in scaling up the synthesis without compromising enantiomeric excess?

Q. Advanced Process Chemistry

- Catalyst Selection : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to maintain >98% ee .

- Temperature Control : Exothermic reactions (e.g., DCC coupling) require slow reagent addition and cooling (0–5°C) to prevent racemization .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of chiral purity .

How does the compound behave under acidic conditions relevant to gastric fluid modeling?

Q. Advanced Degradation Studies

- Boc Deprotection : Exposure to HCl (pH <2) rapidly cleaves the Boc group, generating free amines within 30 minutes .

- Fluorophenyl Stability : The 2-fluorophenyl group remains intact under gastric pH but may undergo hydroxylation in hepatic microsome assays .

What alternatives exist for the Boc protecting group in derivative synthesis?

Q. Advanced Protecting Group Strategies

- Fmoc : Suitable for solid-phase peptide synthesis but requires piperidine for deprotection .

- Alloc : Removable under milder conditions (Pd-catalyzed deprotection) for acid-sensitive intermediates .

- Comparative Stability : Boc offers superior stability in basic conditions compared to Fmoc .

How can researchers mitigate toxicity risks during in vitro handling?

Q. Advanced Safety Protocols

- Exposure Limits : Follow OSHA guidelines for fluorinated compounds (PEL: 2.5 mg/m) and use fume hoods .

- First Aid : For skin contact, rinse with 10% sodium bicarbonate solution to neutralize acidic byproducts .

- Waste Disposal : Degrade Boc groups with TFA before incineration to avoid releasing toxic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.